molecular formula C25H22N2O5S B2465965 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 850932-91-1

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2465965
CAS RN: 850932-91-1
M. Wt: 462.52
InChI Key: YBPVHICIFGHVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H22N2O5S and its molecular weight is 462.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibitory Potential

Research by Abbasi et al. (2019) focused on the synthesis of new sulfonamides, including compounds with benzodioxane and acetamide moieties, to investigate their enzyme inhibitory potential. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. Their in vitro enzyme inhibition data were consistent with in silico molecular docking results (Abbasi et al., 2019).

Antimicrobial and Antioxidant Agents

The work by Naraboli and Biradar (2017) involved the synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties. These compounds were evaluated for their antimicrobial and antioxidant activities. Some exhibited potent anti-microbial activity against various bacteria and fungi, and others showed very good antioxidant activity (Naraboli & Biradar, 2017).

Theoretical Investigation for COVID-19 Drug Utilization

A study by Fahim and Ismael (2021) theoretically investigated antimalarial sulfonamides as potential COVID-19 drugs. The synthesized sulfonamides exhibited notable antimalarial activity and were characterized for their ADMET properties. The compounds were also subjected to molecular docking studies against relevant enzymes and proteins associated with COVID-19 (Fahim & Ismael, 2021).

Radioligand for Human A2B Adenosine Receptors

Baraldi et al. (2004) described the synthesis and use of MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors. This compound was used as a radioligand, demonstrating its utility in pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004).

Antibacterial Agents

Another study by Abbasi et al. (2016) investigated the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Antitumor Agents

Research by Marchand et al. (2009) involved the synthesis and study of N-aryl(indol-3-yl)glyoxamides as antitumor agents. One of their compounds showed significant cytotoxicity against various cancer cell lines, indicating potential as an antitumor agent (Marchand et al., 2009).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-6-2-3-7-18(17)13-27-14-24(20-8-4-5-9-21(20)27)33(29,30)15-25(28)26-19-10-11-22-23(12-19)32-16-31-22/h2-12,14H,13,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPVHICIFGHVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.